molecular formula C13H24O4S2 B1583390 Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester CAS No. 14338-82-0

Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester

Cat. No. B1583390
CAS RN: 14338-82-0
M. Wt: 308.5 g/mol
InChI Key: QCWRDNFBMVSDEY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Acetic acid, 2,2’-[methylenebis(thio)]bis-, dibutyl ester has a boiling point of 178 °C at 1mmHg, a density of 1.09, and a refractive index between 1.4870-1.4900 . Its solubility in water is 14mg/L at 20℃, and it has a LogP value of 4.27 at 30℃ . The compound appears as a clear, colorless to almost colorless liquid .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ester Synthesis : Studies have focused on the synthesis of various esters, including acetylenedicarboxylic acid esters and bis(pentachlorophenyl)acetic acid esters, emphasizing the importance of esters in organic chemistry (Charlton & Chee, 1994), (O'neill & Hegarty, 1992).

  • Polymer Research : Research into poly (ester-imide)s demonstrates the role of esters in polymer science. These materials show excellent solubility and thermal stability, relevant for advanced material applications (Kamel, Mutar, & Khlewee, 2019).

Catalysis and Industrial Applications

  • Esterification Catalysis : The kinetics of esterification, like that of acetic acid with isobutanol, have been studied, highlighting the industrial importance of esters in producing solvents, flavors, and pharmaceuticals (Izci & Bodur, 2007).

  • Electrochromic Materials : Esters like Hexanedioic acid bis-(2-thiophen-3-yl-ethyl) ester have been used to synthesize conducting polymers with potential applications in electrochromic devices (Camurlu, Çırpan, & Toppare, 2004).

Biomedical and Pharmaceutical Research

  • Chemotherapeutic Research : Ester derivatives have been investigated for their potential in cancer treatment, especially in targeting specific cellular mechanisms like the Thioredoxin (TrxR) system in cancer cells (Pellei et al., 2023).

  • Sensor Technology : Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) has been used in developing electrochemical hybridization sensors for biological applications, demonstrating the versatility of esters in sensor technology (Cha et al., 2003).

properties

IUPAC Name

butyl 2-[(2-butoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4S2/c1-3-5-7-16-12(14)9-18-11-19-10-13(15)17-8-6-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWRDNFBMVSDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSCSCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065755
Record name Dibutyl methylenedithiodi(acetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester

CAS RN

14338-82-0
Record name 1,1′-Dibutyl 2,2′-[methylenebis(thio)]bis[acetate]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2'-(methylenebis(thio))bis-, 1,1'-dibutyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2'-[methylenebis(thio)]bis-, 1,1'-dibutyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutyl methylenedithiodi(acetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl methylenedithiodi(acetate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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